molecular formula C12H15NO2 B8735100 N-[2-(1-Oxobutyl)phenyl]acetamide CAS No. 56545-25-6

N-[2-(1-Oxobutyl)phenyl]acetamide

Cat. No.: B8735100
CAS No.: 56545-25-6
M. Wt: 205.25 g/mol
InChI Key: KEEVFPBLSSXEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Oxobutyl)phenyl]acetamide is an acetamide derivative characterized by a butanoyl (1-oxobutyl) substituent at the ortho-position of the phenyl ring. This structural feature distinguishes it from simpler acetamides like paracetamol (N-(4-hydroxyphenyl)acetamide) and other analogs with varying substituents. For instance, identifies "Acetamide, N-[4-hydroxy-3-(1-oxobutyl)phenyl]" as a positional isomer and an intermediate in pharmaceutical synthesis, highlighting the significance of substituent placement in modulating biological activity .

Properties

CAS No.

56545-25-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

N-(2-butanoylphenyl)acetamide

InChI

InChI=1S/C12H15NO2/c1-3-6-12(15)10-7-4-5-8-11(10)13-9(2)14/h4-5,7-8H,3,6H2,1-2H3,(H,13,14)

InChI Key

KEEVFPBLSSXEDO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=CC=C1NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The table below compares N-[2-(1-Oxobutyl)phenyl]acetamide with key analogs based on molecular structure, synthesis, and available

Compound Name Molecular Formula Substituent Position/Group Synthesis Yield Melting Point (°C) Key Characteristics Reference
This compound C₁₂H₁₅NO₂ 2-(1-Oxobutyl) Not reported Not reported Target compound; structural focus [10]
N-[4-hydroxy-3-(1-oxobutyl)phenyl]acetamide C₁₂H₁₅NO₃ 4-hydroxy, 3-(1-oxobutyl) Not reported Not reported Positional isomer; pharmaceutical intermediate [10]
N-(2-(2-oxopropyl)phenyl)acetamide C₁₁H₁₃NO₂ 2-(2-oxopropyl) Not reported Not reported Shorter carbonyl chain; registry: 14300-15-3 [12]
Compound 16 (Benzofuran analog) Not specified Benzofuran-1-yl acetyl 75% 171–173 High crystallinity; confirmed via NMR/HR-MS [3]
N-(4-hydroxyphenyl)acetamide (Paracetamol analog) C₈H₉NO₂ 4-hydroxy Not reported Not reported 289,000 related studies; widely studied [9]
N-(3-chloro-4-hydroxyphenyl)acetamide C₈H₈ClNO₂ 3-chloro, 4-hydroxy Not reported Not reported Chlorinated derivative; photolysis product [5]
Key Observations:

Substituent Position : The ortho-position of the 1-oxobutyl group in this compound may influence steric hindrance and electronic effects differently compared to the meta-position in its hydroxy-substituted isomer () .

Functional Groups : Hydroxyl or halogen substituents (e.g., in ’s chlorinated derivatives) enhance polarity but may reduce stability under specific conditions .

Pharmacological and Toxicological Considerations

  • Biological Activity: ’s benzofuran derivative was structurally validated but lacked explicit bioactivity data. In contrast, N-(4-hydroxyphenyl)acetamide (paracetamol) is a well-known analgesic, underscoring the impact of substituents on function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.